molecular formula C12H13NO3 B170636 Benzyl 2-oxopyrrolidine-1-carboxylate CAS No. 14468-80-5

Benzyl 2-oxopyrrolidine-1-carboxylate

Cat. No.: B170636
CAS No.: 14468-80-5
M. Wt: 219.24 g/mol
InChI Key: DVMZKGUWEAXMRT-UHFFFAOYSA-N
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Description

Benzyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-oxopyrrolidine-1-carboxylic acid under specific conditions. For instance, a solution of this compound in tetrahydrofuran (THF) can be reacted with pentyl magnesium bromide at -78°C. After stirring for an hour, the reaction is quenched by adding brine at 0°C, followed by extraction with an organic solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Benzyl 2-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: This compound is used in the production of various materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Benzyl 2-oxopyrrolidine-1-carboxylate include:

  • Pyrrolidine-2-one derivatives
  • Pyrrolidine-2,5-diones
  • Prolinol derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique benzyl substituent at the nitrogen atom of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Benzyl 2-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO3, characterized by a pyrrolidine ring with a carbonyl group adjacent to the nitrogen atom and a benzyl group attached to the carbon chain. This structure contributes to its reactivity and biological activity, particularly in the context of drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to tighter DNA wrapping and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, making this compound a potential candidate for cancer therapy .

Interaction with HDACs

Research indicates that this compound exhibits significant inhibitory activity against HDACs, which has implications for cancer treatment. The compound's ability to modulate gene expression profiles suggests potential therapeutic effects against malignancies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, compounds derived from this scaffold showed reduced viability in cancer cells compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Comparison to Cisplatin
This compound25Less potent
Cisplatin10Standard

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in various studies. For example, derivatives were evaluated for their ability to protect against NMDA-induced cytotoxicity. One notable derivative exhibited higher potency than reference compounds, suggesting that this class of compounds could be developed for neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on HDAC Inhibition : A study demonstrated that compounds derived from this compound inhibited HDAC activity significantly, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes.
  • Neuroprotective Study : Another investigation assessed the neuroprotective properties against NMDA-induced neuronal death. The results indicated that specific derivatives could significantly reduce neuronal damage and improve cognitive functions in animal models .

Properties

IUPAC Name

benzyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMZKGUWEAXMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448847
Record name Benzyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-80-5
Record name Benzyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-pyrrolidinone (1.7 g, 21 mmol) in dry THF (25 mL), at −78° C., a 2.5 N solution of n-buthyllithium in n-hexane (8.4 mL, 21 mmol) is added. The mixture is stirred for 30′ and then a solution of benzyl chlorformate (3.03 mL, 21 mmol) in dry THF (30 mL) is added dropwise. The reaction mixture is stirred until the reaction is complete, quenched with saturated aqueous NH4Cl and ectracted with diethyl ether (3×). The combined organic phase is washed with brine and dried over anhydrous Na2SO4. Evaporation of the solvent gives 4 g (87%) of a colourless oil that is used without any further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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